molecular formula C10H7BrFNO2 B1448243 5-Bromo-7-fluoroindole-3-acetic Acid CAS No. 1019111-81-9

5-Bromo-7-fluoroindole-3-acetic Acid

Cat. No.: B1448243
CAS No.: 1019111-81-9
M. Wt: 272.07 g/mol
InChI Key: IQQRWGXNCVRARH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the broader chemical classification of indole-3-acetic acid derivatives, which are compounds containing an acetic acid moiety linked to the carbon-3 position of an indole ring system. According to the ClassyFire taxonomic system, this compound falls within the kingdom of organic compounds, specifically under the superclass of organoheterocyclic compounds, and is further classified within the class of indoles and derivatives. The molecular formula of this compound is C₁₀H₇BrFNO₂, with a molecular weight of 272.07 daltons.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid. This nomenclature precisely indicates the positioning of the halogen substituents and the acetic acid side chain. The compound is assigned Chemical Abstracts Service registry number 1019111-81-9, providing a unique identifier for chemical databases and regulatory purposes. The structural configuration places the bromine atom at position 5 of the indole ring and the fluorine atom at position 7, creating a specific substitution pattern that influences the molecule's electronic distribution and potential biological activity.

Property Value
IUPAC Name 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
CAS Registry Number 1019111-81-9
MDL Number MFCD09965692

The three-dimensional structure exhibits the characteristic indole bicyclic system consisting of a benzene ring fused to a pyrrole ring, with the acetic acid substituent extending from the 3-position carbon. The halogen substituents introduce significant electronegativity differences that affect the overall electron density distribution throughout the aromatic system. This structural arrangement creates specific binding sites and interaction patterns that distinguish this compound from other indole derivatives in biological systems.

Historical Context of Indole-3-acetic Acid Derivatives Research

The investigation of indole-3-acetic acid derivatives traces its origins to the early 20th century discoveries in plant physiology and growth regulation. Indole-3-acetic acid itself was first identified as a naturally occurring plant hormone, initially isolated from human urine, yeast, and fungal species before being recognized in higher plants. The original compound, often referred to by its historical name heteroauxin, was discovered through the development of the Avena test, a bioassay that measured plant growth responses to hormone-like substances.

The systematic study of indole-3-acetic acid derivatives gained momentum in the 1930s and 1940s, when researchers including Went and Thimann established foundational principles for understanding auxin activity and structure-activity relationships. Early investigations revealed that modifications to the indole ring system could significantly alter biological activity, leading to the exploration of various substituted analogs. The work of Thimann and Schneider in 1939 provided crucial insights into how structural modifications affected auxin activity across different plant species, establishing precedent for investigating halogenated derivatives.

The development of halogenated indole-3-acetic acid derivatives emerged from the recognition that electron-withdrawing substituents could enhance biological activity and stability. Research conducted in the 1940s and subsequent decades demonstrated that compounds such as 2,4-dichlorophenoxyacetic acid, while structurally distinct from indole derivatives, showed enhanced auxin-like activity compared to the natural hormone. This discovery prompted systematic investigation of halogen substitution effects on indole-based auxins.

Historical Milestone Year Significance
Avena test development 1928 Established bioassay methodology for auxin research
First auxin isolation 1934 Indole-3-acetic acid identified from biological sources
Structure-activity studies 1939 Thimann and Schneider comparative analysis
Halogenated analog synthesis 1940s Development of enhanced stability derivatives
Modern synthetic methods 2000s Advanced methodologies for complex halogenated compounds

The emergence of modern pharmaceutical research has driven renewed interest in halogenated indole derivatives, particularly compounds with dual halogenation patterns. Contemporary research has focused on understanding how specific halogen positioning affects molecular stability, bioavailability, and target specificity. The development of this compound represents a continuation of this historical trajectory, incorporating lessons learned from decades of structure-activity relationship studies.

Significance in Biochemical Research

This compound holds particular significance in biochemical research due to its unique combination of structural features that enhance its utility as both a research tool and potential therapeutic agent. The dual halogenation pattern creates distinctive electronic properties that influence the compound's interaction with biological targets, making it valuable for mechanistic studies of auxin signaling pathways and related biochemical processes.

Research applications of halogenated indole-3-acetic acid derivatives have demonstrated their utility as oxidatively activated prodrugs in enzyme-directed cancer therapies. Studies have shown that halogenated indole-3-acetic acid compounds exhibit enhanced cytotoxicity when activated by horseradish peroxidase, with surviving fractions of less than 10⁻³ after incubation with 100 micromolar concentrations. This enhanced activity compared to non-halogenated analogs suggests that the specific substitution pattern in this compound may provide similar or enhanced therapeutic potential.

The compound's significance extends to its role in studying structure-activity relationships within the auxin family of plant hormones. Modern molecular understanding of auxin action has revealed complex signaling pathways involving specific receptor families, transport mechanisms, and metabolic processes. The availability of structurally defined analogs such as this compound enables researchers to dissect these pathways with greater precision, identifying specific molecular interactions that govern biological responses.

Research Application Methodology Observed Effects
Cytotoxicity studies Cell culture assays Enhanced activity vs. non-halogenated analogs
Auxin signaling Plant bioassays Modified receptor binding patterns
Enzyme kinetics Peroxidase activation Improved oxidative activation rates
Metabolic stability In vitro metabolism Reduced degradation compared to parent compound

Advanced synthetic methodologies have enabled the production of this compound through sophisticated cascade reactions involving Tsuji-Trost and Heck coupling procedures. These synthetic approaches have provided access to structurally diverse indole-3-acetic acid derivatives, facilitating comprehensive structure-activity studies. The availability of pure, well-characterized samples has accelerated research into the compound's biochemical properties and potential applications.

Relationship to Parent Compound Indole-3-acetic Acid

The relationship between this compound and its parent compound indole-3-acetic acid is characterized by both structural similarity and significant functional differences arising from the halogen substitutions. Indole-3-acetic acid, with the molecular formula C₁₀H₉NO₂ and molecular weight 175.184 daltons, serves as the most common naturally occurring auxin in plants. The parent compound exhibits the fundamental indole-3-acetic acid structure that defines this class of biologically active molecules.

The introduction of bromine at position 5 and fluorine at position 7 of the indole ring system creates substantial electronic perturbations that distinguish the derivative from its parent compound. The parent molecule's electron density distribution is significantly altered by these electron-withdrawing halogens, which affect the compound's basicity, lipophilicity, and hydrogen bonding potential. These modifications typically result in enhanced metabolic stability and altered binding affinity for biological targets compared to the unsubstituted parent compound.

Comparative analysis reveals that indole-3-acetic acid demonstrates broad biological activity across plant species, functioning as the primary naturally occurring auxin responsible for cell elongation, apical dominance, and root formation. The compound's biosynthesis occurs predominantly in plant apical tissues through multiple pathways, including tryptophan-dependent and tryptophan-independent routes. This natural occurrence contrasts with the synthetic origin of this compound, which must be produced through chemical synthesis.

Property Indole-3-acetic Acid This compound
Molecular Weight 175.184 g/mol 272.07 g/mol
Natural Occurrence Widespread in plants Synthetic only
Stability Moderate Enhanced
Halogen Content None Bromine and fluorine
Solubility Profile Polar organic solvents Modified solubility characteristics

The chemical stability differences between the parent and derivative compounds reflect the influence of halogen substitution on molecular reactivity. Indole-3-acetic acid undergoes various metabolic transformations in biological systems, including conjugation reactions and oxidative degradation. The presence of electron-withdrawing halogens in this compound typically reduces susceptibility to these metabolic processes, potentially extending the compound's biological half-life and enhancing its utility in research applications.

Properties

IUPAC Name

2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRWGXNCVRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation via Hydrobromic Acid and Hydrogen Bromide Gas

Biotechnological Preparation Methods

Microbial Fermentation Using Genetically Modified Escherichia coli

A novel and environmentally friendly approach to prepare substituted indole-3-acetic acids, including halogenated analogs, is through microbial fermentation. Engineered strains of Escherichia coli carrying DNA constructs for tryptophan biosynthesis and conversion pathways can produce 4-, 5-, 6-, and 7-substituted indole-3-acetic acids from substituted anthranilates as substrates.

Key features of this method:

  • Use of substituted anthranilates (e.g., 5-bromo- or 7-fluoro-anthranilate) as starting materials.
  • Enzymatic conversion via tryptophan monooxygenase and indoleacetamide hydrolase.
  • Fermentation in presence of glucose or other renewable carbon sources.
  • High product specificity and yields approaching theoretical maximum (quantitative conversion).
  • Reduced contamination by side-products compared to chemical synthesis.

This method enables production of 5-bromo-7-fluoroindole-3-acetic acid by fermenting appropriate substituted anthranilate precursors, offering a sustainable alternative to traditional chemical routes.

Additional Synthetic Insights and Oxidative Transformations

Research on indole derivatives, including halogenated indoles, shows that oxidative transformations can be performed on indole-3-acetic acid substrates to produce complex derivatives. For example, oxidation of indole-3-acetic acid with hydrogen peroxide and diphenyl diselenide catalysts under mild conditions yields various substituted products. Although this is more relevant for derivative synthesis rather than the initial preparation of this compound, it provides useful context for downstream modifications.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Advantages Limitations
Chemical Halogenation Ethyl chlorofluoroacetate, HBr Concentrated HBr (48%), HBr gas, 80-125 °C High purity acid, well-controlled Requires careful gas handling
Multistep Organic Synthesis Substituted anilines, halogen reagents Iodination, Sonogashira coupling, base cyclization Selective halogenation, versatile Multi-step, moderate yields
Microbial Fermentation Substituted anthranilates Engineered E. coli, fermentation conditions Environmentally friendly, high yield Requires genetic engineering expertise
Oxidative Transformations Indole-3-acetic acid derivatives H2O2, (PhSe)2 catalyst, ambient temperature Mild conditions, derivative synthesis Not for initial acid preparation

Chemical Reactions Analysis

5-Bromo-7-fluoroindole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Properties

5-Bromo-7-fluoroindole-3-acetic acid has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves oxidative activation by enzymes such as horseradish peroxidase, leading to the formation of cytotoxic products that can effectively target neoplastic cells. Studies have shown that this compound exhibits enhanced cytotoxicity compared to its non-halogenated analogs, making it a promising candidate for targeted cancer therapies .

2. Prodrug Development

The compound is being explored as a prodrug in targeted cancer therapies. Its stability in non-activated forms allows it to remain non-toxic until activated by specific enzymes at the tumor site. This selective activation minimizes systemic toxicity while maximizing therapeutic efficacy against tumors, particularly in breast and colon cancer models .

3. Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, enhancing its potential as a therapeutic agent. Its dual halogen substituents contribute to a broader spectrum of activity compared to other indole derivatives.

Agricultural Applications

1. Herbicidal Activity

This compound exhibits promising herbicidal properties. It functions as an auxin-like compound, promoting plant growth at low concentrations while exhibiting inhibitory effects on weed growth at higher concentrations. This dual action allows for effective weed management without adversely affecting crop growth .

2. Environmental Compatibility

The compound's low toxicity and short residual life in soil make it an environmentally friendly option for herbicide application. Its ability to control a wide range of weeds, including both grassy and broadleaf types, positions it as a valuable tool in sustainable agriculture practices .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Indole-3-acetic acidNo halogen substitutionsNaturally occurring plant hormone
5-Fluoroindole-3-acetic acidFluorine at the fifth positionEnhanced antimicrobial activity
5-Bromoindole-3-acetic acidBromine at the fifth positionExhibits cytotoxic effects in cancer cells
7-Fluoroindole-3-acetic acidFluorine at the seventh positionPotential herbicidal activity

The presence of both bromine and fluorine in this compound significantly enhances its biological activity compared to other analogs, making it a versatile compound for both medicinal and agricultural applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The halogen atoms in the compound may enhance its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Key Findings :

  • The 5-bromo substitution in the target compound may confer greater steric hindrance compared to the 4-bromo isomer, influencing interactions with biological targets.
  • Positional differences can affect metabolic stability; fluorine at the 7-position enhances lipophilicity in both isomers.

Comparison with Halogen-Substituted Analogs

Table 2: Halogen Effects on Indole Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences
This compound 1019111-81-9 5-Br, 7-F 288.07 Higher electronegativity (F vs. Cl)
5-Bromo-7-chloroindole 180623-89-6 5-Br, 7-Cl 234.49 Larger atomic radius of Cl may reduce bioavailability

Key Findings :

  • Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens like chlorine.
  • Chloro-substituted analogs may exhibit stronger intermolecular interactions but lower solubility in aqueous systems.

Comparison with Non-Fluoro Compounds

Table 3: Impact of Fluorine Substitution

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
This compound 1019111-81-9 5-Br, 7-F 288.07 Enhanced acidity, improved CNS penetration
5-Bromoindole-3-acetic Acid 40432-84-6 5-Br 254.08 Lower lipophilicity; reduced halogen-mediated activity

Key Findings :

  • The 7-fluoro group in the target compound increases its acidity (pKa ~3.5) compared to non-fluorinated analogs (pKa ~4.2).

Comparison with Ester Derivatives

Table 4: Carboxylic Acid vs. Ester Derivatives

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Applications
This compound 1019111-81-9 -COOH 288.07 Active pharmaceutical ingredient (API)
Ethyl 5-Bromo-7-fluoroindole-3-acetate 2097800-18-3 -COOCH₂CH₃ 308.08 Synthetic intermediate; improved membrane permeability

Key Findings :

  • Ester derivatives serve as prodrugs, offering better absorption and hydrolyzing in vivo to release the active acid.
  • The ethyl ester is 20% more lipophilic (logP ~2.1) than the carboxylic acid (logP ~1.3).

Comparison with Heterocyclic Variants

Table 5: Indole vs. Indazole Derivatives

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Features
This compound 1019111-81-9 Indole 288.07 Planar structure; moderate H-bonding
5-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid 1360953-31-6 Indazole 259.03 Additional nitrogen enhances polarity

Key Findings :

  • Indole derivatives generally show higher membrane permeability due to reduced polarity.

Biological Activity

5-Bromo-7-fluoroindole-3-acetic acid (5-Br-7-F-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone. The unique substitutions of bromine and fluorine at the 5th and 7th positions, respectively, enhance its biological activity and broaden its potential applications in medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₈BrFNO₂
  • Molecular Weight : 254.08 g/mol
  • Structural Features : The compound features a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring, which contribute to its enhanced biological properties compared to non-halogenated analogs.

5-Br-7-F-IAA exhibits various biological activities through multiple mechanisms:

  • Growth Regulation : As an analog of IAA, it influences plant growth processes, including cell elongation and division.
  • Antimicrobial Activity : Studies have indicated that halogenated indoles can exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .
  • Cytotoxic Effects : In cancer research, compounds similar to 5-Br-7-F-IAA have shown cytotoxic effects in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Biological Activity Overview

The biological activity of 5-Br-7-F-IAA can be summarized as follows:

Activity TypeDescription
Plant Growth Regulator Enhances growth responses similar to IAA, promoting cell division and elongation.
Antimicrobial Demonstrates significant growth inhibition against MRSA and E. coli with low MIC values (<0.2 µM) .
Cytotoxicity Exhibits high cytotoxicity in cancer cells upon activation, particularly in combination with HRP .

Antimicrobial Studies

A study investigated the antimicrobial efficacy of several halogenated indole derivatives, including 5-Br-7-F-IAA. The results showed that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically less than 0.2 µM for resistant strains like MRSA .

Cytotoxicity in Cancer Research

Research on the cytotoxic effects of halogenated indoles revealed that 5-Br-7-F-IAA could induce cell death in various cancer cell lines when combined with horseradish peroxidase (HRP). In one experiment, cells treated with this compound exhibited a surviving fraction as low as 8.5×1048.5\times 10^{-4} after activation by HRP, indicating potent cytotoxic activity .

Comparative Analysis with Analogous Compounds

The following table compares 5-Br-7-F-IAA with structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
Indole-3-acetic acidNo halogen substitutionsNaturally occurring plant hormone
5-Fluoroindole-3-acetic acidFluorine at the 5th positionEnhanced antimicrobial activity
5-Bromoindole-3-acetic acidBromine at the 5th positionExhibits cytotoxic effects in cancer cells
This compound Bromine at the 5th and Fluorine at the 7th positionsBroader spectrum of interactions; enhanced efficacy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-fluoroindole-3-acetic Acid
Reactant of Route 2
5-Bromo-7-fluoroindole-3-acetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.